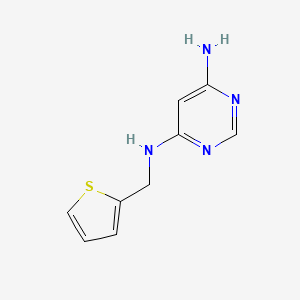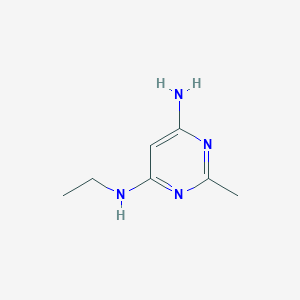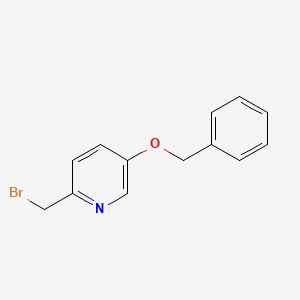
5-(ベンジルオキシ)-2-(ブロモメチル)ピリジン
概要
説明
Molecular Structure Analysis
The molecular structure of 5-(Benzyloxy)-2-(bromomethyl)pyridine is likely to be similar to that of pyridine, a nitrogen-containing aromatic heterocycle . Pyridine has a π electron arrangement similar to that of benzene, with a lone pair of electrons on nitrogen in an sp2 orbital in the plane of the ring .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The success of the SM cross-coupling reaction originates from its exceptionally mild and functional group tolerant reaction conditions .科学的研究の応用
医薬品: 薬物合成
5-(ベンジルオキシ)-2-(ブロモメチル)ピリジンは、さまざまな医薬品化合物の合成における汎用性の高い中間体です。その構造により、追加の官能基を導入することができ、複雑な分子の構築に役立ちます。 薬物合成では、抗がん剤 、抗菌剤 、および抗コリンエステラーゼ の特性を持つ化合物を生成するために使用できます。
遺伝子デリバリーシステム
5-(ベンジルオキシ)-2-(ブロモメチル)ピリジン中のブロモメチル基は、遺伝子デリバリーシステムにおけるキャリアの修飾に使用できます。 これらの修飾は、核酸の結合を強化し、標的細胞への遺伝子導入の効率を向上させることができ、これは遺伝子治療アプローチにとって重要です .
抗がん研究
抗がんアプリケーションに関する研究では、多くの場合、特定の細胞プロセスを妨げることができる小分子の開発が含まれます。 5-(ベンジルオキシ)-2-(ブロモメチル)ピリジンは、がん細胞増殖に関与する酵素または受容体を阻害するように設計された化合物の前駆体として機能できます .
抗マラリア研究
5-(ベンジルオキシ)-2-(ブロモメチル)ピリジンから誘導された化合物は、抗マラリア活性を示す可能性があります。 マラリア原虫のライフサイクルを阻害することで、これらの誘導体は、マラリアに対する新しい治療薬の発見に貢献する可能性があります .
抗コリンエステラーゼ阻害剤
神経変性疾患の文脈では、5-(ベンジルオキシ)-2-(ブロモメチル)ピリジンの誘導体は、潜在的な抗コリンエステラーゼ阻害剤として調べることができます。 これらの阻害剤は、脳内のアセチルコリンのレベルを高めることができ、アルツハイマー病などの疾患の症状を軽減する可能性があります .
抗菌剤
5-(ベンジルオキシ)-2-(ブロモメチル)ピリジンの構造的柔軟性により、新しい抗菌剤を作成できます。 特定の細菌酵素または経路を標的とすることで、この化合物の誘導体は、新規抗生物質の開発につながる可能性があります .
作用機序
The Suzuki–Miyaura (SM) coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
将来の方向性
The Suzuki–Miyaura (SM) cross-coupling reaction, which could potentially be used with 5-(Benzyloxy)-2-(bromomethyl)pyridine, continues to be a subject of research due to its wide applicability in carbon–carbon bond-forming reactions . Future research may focus on developing more efficient and environmentally friendly methods for these reactions .
特性
IUPAC Name |
2-(bromomethyl)-5-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYWCFNOYMDOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

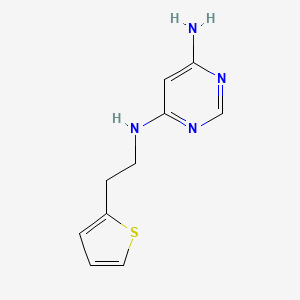
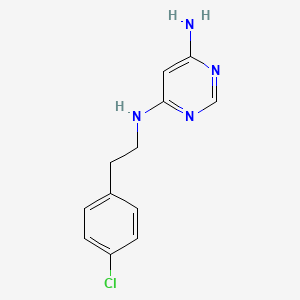
![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)
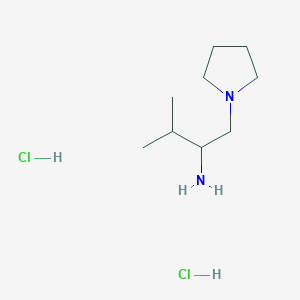
![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-4-amine](/img/structure/B1469988.png)
![N-[(1R)-1-phenylethyl]oxolan-3-amine](/img/structure/B1469990.png)
![1-[2-(Methylsulfanyl)benzoyl]piperazine](/img/structure/B1469993.png)
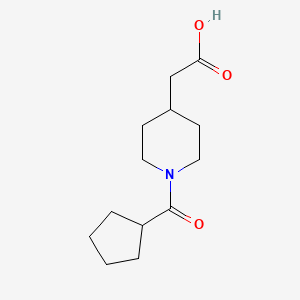
![1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469996.png)

